4-Carbethoxyhexafluorobutyryl chloride
Overview
Description
4-Carbethoxyhexafluorobutyryl chloride is an organic compound with the molecular formula C₇H₅ClF₆O₂ and a molecular weight of 270.557 g/mol . It belongs to the class of fatty acid esters and is used primarily as a chemical reagent in various derivatization processes to enhance detection and quantification in mass spectrometry.
Mechanism of Action
Target of Action
It has been used in the derivatization of ethylene glycol , suggesting that it may interact with this compound or similar molecules in biological systems.
Mode of Action
It is known to be used in the derivatization of ethylene glycol . This suggests that it may react with ethylene glycol or similar molecules to form a derivative, which could then be detected or analyzed more easily.
Pharmacokinetics
It has been identified in human blood , suggesting that it can be absorbed and distributed in the body
Result of Action
Its primary known application is in the derivatization of ethylene glycol , which suggests that it may facilitate the detection or analysis of this compound.
Biochemical Analysis
Biochemical Properties
It has been used as a derivatizing reagent in the analysis of ethylene glycol . This suggests that it may interact with certain enzymes, proteins, and other biomolecules in the context of biochemical reactions .
Molecular Mechanism
It has been used as a derivatizing reagent in the analysis of ethylene glycol, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been used as a derivatizing reagent in the analysis of ethylene glycol, suggesting that it may have certain stability and degradation characteristics .
Metabolic Pathways
It has been used as a derivatizing reagent in the analysis of ethylene glycol, suggesting that it may interact with certain enzymes or cofactors .
Preparation Methods
4-Carbethoxyhexafluorobutyryl chloride can be synthesized through the esterification of hexafluoroglutaric acid with ethanol, followed by chlorination. The reaction conditions typically involve the use of a catalyst and an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
4-Carbethoxyhexafluorobutyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding esters and amides.
Derivatization Reactions: It is commonly used in derivatization techniques to form more volatile and stable derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.
Hydrolysis: In the presence of water, it can hydrolyze to form hexafluoroglutaric acid and ethanol.
Common reagents used in these reactions include amines, alcohols, and water, with conditions varying based on the desired product. Major products formed include esters, amides, and carboxylic acids .
Scientific Research Applications
4-Carbethoxyhexafluorobutyryl chloride has several scientific research applications:
Comparison with Similar Compounds
4-Carbethoxyhexafluorobutyryl chloride is unique due to its high reactivity and ability to form stable derivatives. Similar compounds include:
Trifluoroacetyl chloride: Used for similar derivatization purposes but less stable.
Heptafluorobutyryl chloride: Another derivatizing agent with different stability and reactivity profiles.
Compared to these compounds, this compound offers superior stability and reactivity, making it a preferred choice in many analytical applications .
Properties
IUPAC Name |
ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXGDHRDQKNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171484 | |
Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18381-53-8 | |
Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hexafluoroglutaryl chloride 97% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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